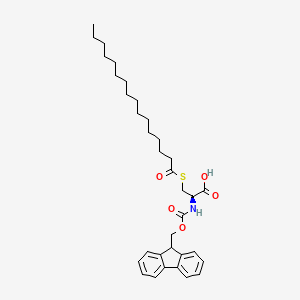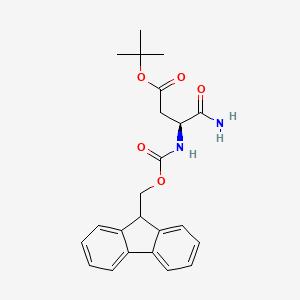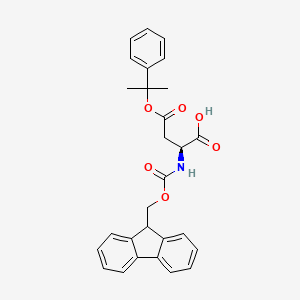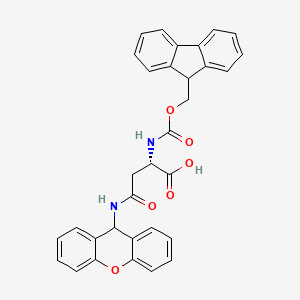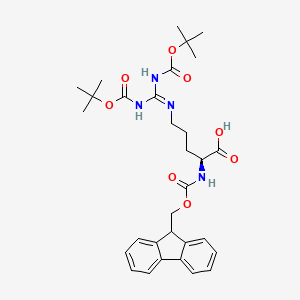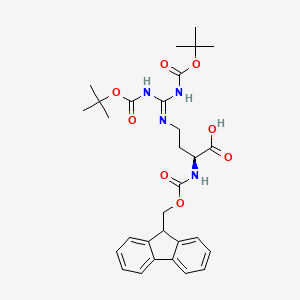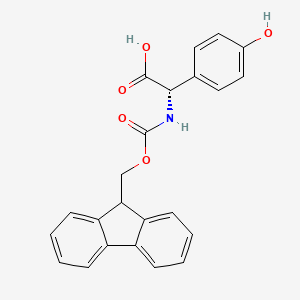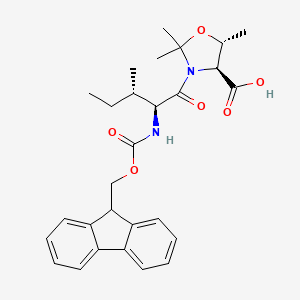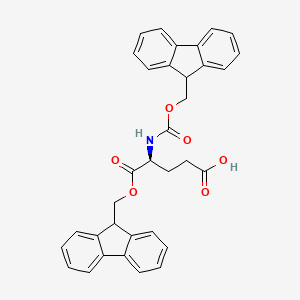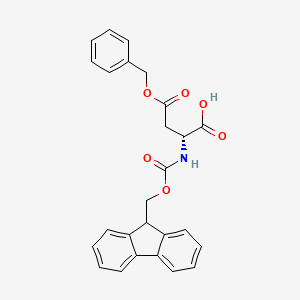
Fmoc-D-Asp(OBzl)-OH
説明
Fmoc-D-Asp(OBzl)-OH is a derivative of aspartic acid123. It is used in the synthesis of polypeptides and proteins as a protective group for amino acids4. It can be used to synthesize the first amino acid of the polypeptide chain, as well as aspartic acid residues that need protection at other positions4.
Synthesis Analysis
The synthesis of Fmoc-D-Asp(OBzl)-OH usually involves chemical synthesis methods2. The specific process conditions and reagents used can vary, and the synthesis often requires the use of organic solvents2.
Molecular Structure Analysis
The molecular formula of Fmoc-D-Asp(OBzl)-OH is C23H25NO615. Its molar mass is 411.45 g/mol15.
Chemical Reactions Analysis
Fmoc-D-Asp(OBzl)-OH is involved in various chemical reactions, particularly in the synthesis of polypeptides and proteins4. It serves as a protective group for amino acids during these synthesis processes4.
Physical And Chemical Properties Analysis
Fmoc-D-Asp(OBzl)-OH is a solid substance56. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature56. It has a molar mass of 411.45 g/mol and a molecular formula of C23H25NO615.
科学的研究の応用
“Fmoc-D-Asp(OBzl)-OH” is a derivative of aspartic acid, which is used in peptide synthesis . Here’s a general overview of its application:
1. Specific Scientific Field The primary field of application for “Fmoc-D-Asp(OBzl)-OH” is in Biochemistry , specifically in the area of Peptide Synthesis .
3. Methods of Application or Experimental Procedures The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
4. Results or Outcomes The use of “Fmoc-D-Asp(OBzl)-OH” in peptide synthesis has enabled the production of a wide range of peptides for research and therapeutic applications . The exact results or outcomes would depend on the specific peptides being synthesized and their subsequent applications.
“Fmoc-D-Asp(OBzl)-OH” is primarily used in peptide synthesis, but it’s also part of the broader effort to make peptide synthesis more environmentally friendly . Here’s an additional application:
1. Green Chemistry The field of Green Chemistry is increasingly focusing on making chemical processes more sustainable and environmentally friendly .
3. Methods of Application or Experimental Procedures The greening of peptide synthesis involves replacing hazardous solvents, such as DMF, NMP, and CH2Cl2, with safer alternatives . This is done while ensuring that the synthetic process is not impaired and that the yields remain quantitative .
4. Results or Outcomes The adoption of greener solvents in peptide synthesis has been shown to reduce the environmental impact and improve human health safety without compromising the efficiency of the synthetic process .
Safety And Hazards
Fmoc-D-Asp(OBzl)-OH is classified as a hazardous substance7. It is recommended to handle it with care and use appropriate safety measures when working with it7.
将来の方向性
The future directions of Fmoc-D-Asp(OBzl)-OH research and application are likely to continue focusing on its role in peptide synthesis4. It may also find new applications in the fields of peptide chemistry, drug research, and protein engineering4.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144570 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp(OBzl)-OH | |
CAS RN |
150009-58-8, 86060-84-6 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



